molecular formula C14H10ClN B1628165 3-(4-Chlorophenyl)-1h-indole CAS No. 62236-80-0

3-(4-Chlorophenyl)-1h-indole

Cat. No. B1628165
CAS RN: 62236-80-0
M. Wt: 227.69 g/mol
InChI Key: FBSWPFFKBBRXJB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1h-indole, also known as 4-Cl-indole or 4-Chloroindole, is a chemical compound that belongs to the indole class of organic compounds. It is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research on indole derivatives, including compounds like 3-(4-Chlorophenyl)-1H-indole, has shown a wide range of applications in various fields. A study by Tariq et al. (2020) synthesized novel indole-based derivatives and performed a comprehensive analysis using X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT). This study highlighted the potential of these compounds in nonlinear optical (NLO) applications, suggesting their use in high-tech applications (Tariq et al., 2020).

Biological Activity

Indole derivatives are known for their diverse biological properties. Geetha et al. (2019) synthesized a compound closely related to 3-(4-Chlorophenyl)-1H-indole, demonstrating significant anti-tumor and anti-inflammatory activities. This highlights the therapeutic potential of indole derivatives in medical science (Geetha et al., 2019).

Anticancer Applications

Fortes et al. (2016) conducted a study on a series of 3-thiocyanato-1H-indoles, which showed promising anticancer properties against various human cancer cell lines. This research suggests the potential of structurally similar compounds like 3-(4-Chlorophenyl)-1H-indole in developing new anticancer drugs (Fortes et al., 2016).

Fluorescence Properties

In the field of fluorescence, Sravanthi et al. (2015) synthesized novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines derivatives, demonstrating high fluorescence quantum yield. These findings indicate the potential use of 3-(4-Chlorophenyl)-1H-indole derivatives in developing efficient organic fluorescent materials (Sravanthi et al., 2015).

Photophysical and Photochemical Studies

Giussani et al. (2011) conducted a study on the photophysical properties of indole, highlighting its significance in understanding the photochemical behavior of indole-based compounds. This research is crucial for developing applications in photochemistry and photophysics (Giussani et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWPFFKBBRXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571444
Record name 3-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1h-indole

CAS RN

62236-80-0
Record name 3-(4-Chlorophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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